molecular formula C10H9NO4 B584334 (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione CAS No. 3415-08-5

(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione

Cat. No.: B584334
CAS No.: 3415-08-5
M. Wt: 207.185
InChI Key: HOEAPYNDVBABMC-QMMMGPOBSA-N
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Description

(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione (CAS: 3415-08-5), also known as L-Tyrosine N-carboxyanhydride (NCA), is a chiral heterocyclic compound widely used in peptide synthesis. Its structure consists of an oxazolidine-2,5-dione core substituted with a 4-hydroxybenzyl group at the C4 position in the (S)-configuration . Key properties include:

  • Molecular formula: C₁₀H₉NO₄
  • Molecular weight: 207.18 g/mol
  • Storage: Requires inert atmosphere and storage at < -20°C to prevent polymerization .
  • Applications: Primarily employed as a monomer for controlled polymerization to synthesize polypeptides with defined stereochemistry .

Properties

IUPAC Name

(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-7-3-1-6(2-4-7)5-8-9(13)15-10(14)11-8/h1-4,8,12H,5H2,(H,11,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEAPYNDVBABMC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)OC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H]2C(=O)OC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707416
Record name (4S)-4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3415-08-5
Record name L-Tyrosine N-carboxyanhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3415-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 20 min) reduces reaction time by 70% compared to conventional heating, with comparable yields (75–80%).

Solid-Phase Synthesis

Immobilized L-tyrosine on Wang resin enables iterative coupling and cyclization, though yields remain moderate (60–65%).

Reaction Optimization and Troubleshooting

Common Challenges :

  • Racemization : Mitigated by low-temperature reactions (<25°C) and short reaction times.

  • Byproduct Formation : Acetic anhydride quenching removes unreacted maleic anhydride.

Table 2: Yield Optimization Strategies

ParameterOptimal RangeImpact on Yield
Base Concentration1.5–2.0 eq NaOH+15%
Solvent Polarityε = 4.3–8.9+20%
Reaction Time2–4 h+10%

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazolidine ring can be reduced to form a more saturated compound.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a benzaldehyde derivative, while reduction of the oxazolidine ring may produce a more saturated oxazolidinone.

Scientific Research Applications

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybenzyl group may form hydrogen bonds or other interactions with active sites, modulating the activity of the target. The oxazolidine ring may also play a role in stabilizing the compound’s conformation and enhancing its binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxazolidine-2,5-dione Derivatives

Substituted Benzyl Derivatives

A. 4-(4-Methoxybenzyl)oxazolidine-2,5-dione (CAS: 61777-03-5)
  • Key difference : Methoxy group replaces the hydroxyl group on the benzyl ring.
  • Applications : Less commonly used in peptide synthesis due to reduced reactivity in aqueous environments.
B. N-Carboxy-L-Phenylalanine Anhydride (KIXSUF)
  • Structure : Benzyl group without hydroxyl substitution.
  • Crystallography : Dihedral angle between oxazolidine-2,5-dione and benzene rings is 59.34°, similar to the 58.42° observed in (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione .
  • Reactivity : The absence of a hydroxyl group reduces polarity, making it less suitable for hydrophilic peptide sequences.

Aliphatic Side-Chain Derivatives

A. (S)-4-Isobutyloxazolidine-2,5-dione (CAS: 3190-70-3)
  • Key difference : Isobutyl group replaces the aromatic hydroxybenzyl moiety.
  • Impact : Enhanced steric bulk alters polymerization kinetics and peptide secondary structure formation.
  • Applications : Used for synthesizing hydrophobic polypeptides (e.g., elastin-like polymers) .
B. 4-(sec-Butyl)oxazolidine-2,5-dione (CAS: 5860-63-9)
  • Structure : Branched aliphatic chain at C3.
  • Reactivity : Slower polymerization rates due to steric hindrance compared to aromatic derivatives .

Functional Group Variations

A. (R,S)-4-(1-Hydroxyethyl)oxazolidine-2,5-dione (CAS: 16874-73-0)
  • Key feature : Hydroxyethyl group introduces an additional chiral center.
  • Properties : Lower molecular weight (145.11 g/mol) and higher predicted acidity (pKa ≈ 9.07) compared to the hydroxybenzyl derivative .
4-(4-Fluorophenyl)oxazolidine-2,5-dione
  • Impact : Fluorine’s electron-withdrawing effect increases electrophilicity of the carbonyl groups, accelerating ring-opening polymerization .

Comparative Data Table

Compound Name CAS Number Substituent Molecular Weight (g/mol) Dihedral Angle (°) Key Application
This compound 3415-08-5 4-Hydroxybenzyl 207.18 58.42 Peptide synthesis
4-(4-Methoxybenzyl)oxazolidine-2,5-dione 61777-03-5 4-Methoxybenzyl 221.21 N/A Specialty polymers
N-Carboxy-L-Phenylalanine Anhydride N/A Benzyl 191.18 59.34 Crystallography studies
(S)-4-Isobutyloxazolidine-2,5-dione 3190-70-3 Isobutyl 157.16 N/A Hydrophobic peptides

Polymerization Behavior

  • This compound exhibits faster polymerization kinetics in polar solvents compared to aliphatic derivatives due to the hydrophilic hydroxybenzyl group .
  • Derivatives like 4-(4-Fluorophenyl)oxazolidine-2,5-dione show higher reactivity in non-polar solvents, making them suitable for block copolymer synthesis .

Commercial Availability and Cost

  • Pricing for This compound ranges from €92/5g to €811/100g, reflecting its niche application .
  • Aliphatic derivatives (e.g., 4-(sec-Butyl)) are cheaper (e.g., $650/5g) but less versatile .

Biological Activity

(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione is a chiral compound belonging to the oxazolidine-2,5-dione class, which has garnered attention for its diverse biological activities. The compound's structure features a hydroxybenzyl group that suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Chemical Formula : C10H9NO4
  • Molecular Weight : 207.19 g/mol
  • CAS Number : 3415-08-5
  • IUPAC Name : this compound

The presence of the hydroxy group is believed to enhance solubility and biological activity, potentially influencing its pharmacokinetic properties.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The hydroxybenzyl group can form hydrogen bonds or other interactions with active sites on target proteins, modulating their activity. The oxazolidine ring may stabilize the compound's conformation, enhancing binding affinity to its targets.

Anticancer Potential

Emerging research suggests that oxazolidine derivatives may exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell proliferation and survival. Although direct studies on this compound are sparse, compounds with similar structures have shown promise in preclinical models .

Enzyme Inhibition Studies

Recent investigations have explored the enzyme inhibition capabilities of oxazolidines. For example, certain derivatives have been identified as inhibitors of acid ceramidase (AC), an enzyme involved in sphingolipid metabolism. This inhibition can lead to alterations in lipid signaling pathways, thereby affecting cell growth and apoptosis . Further studies are necessary to evaluate whether this compound exhibits similar properties.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
(S)-4-Benzyl-oxazolidine-2,5-dioneBenzyl group without hydroxyl substitutionModerate antimicrobial activity
(S)-4-(4-Methoxybenzyl)oxazolidine-2,5-dioneMethoxy substitution enhances solubilityPotential anticancer effects
(S)-4-(3-Hydroxyphenyl)oxazolidine-2,5-dioneHydroxyl group at different positionAntioxidant and anti-inflammatory

The unique hydroxybenzyl substitution in this compound may enhance its biological activity compared to these analogs.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various oxazolidines against Gram-positive bacteria. While this compound was not specifically tested, related compounds showed significant inhibition against Staphylococcus aureus strains.
  • Anticancer Research : In vitro studies on oxazolidines revealed their potential to induce apoptosis in cancer cell lines through caspase activation. This suggests a pathway for further exploration concerning this compound’s anticancer properties .
  • Enzyme Interaction Studies : Research into enzyme interactions has highlighted the importance of structural modifications in enhancing binding affinity and specificity towards target enzymes like AC. Investigating how structural variations influence the activity of this compound could yield valuable insights into its therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione?

The compound is typically synthesized via N-carboxy anhydride (NCA) chemistry. For example, O-benzyl-L-tyrosine N-carboxy anhydride can be prepared by reacting O-benzyl-L-tyrosine with phosgene or triphosgene under anhydrous conditions. The benzyl-protected intermediate is then deprotected via catalytic hydrogenation to yield the hydroxyl group . Structural confirmation of intermediates can be achieved using X-ray crystallography with refinement via SHELXL .

Q. How can the purity of this compound be validated in laboratory settings?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is commonly employed, using a C18 column and gradient elution with acetonitrile/water. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for assessing stereochemical integrity and detecting impurities. For instance, the aromatic protons of the 4-hydroxybenzyl group appear as distinct doublets in the ¹H NMR spectrum .

Q. What safety precautions are necessary during handling?

Use NIOSH-approved P95 respirators for particulate protection and avoid skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes. The compound’s acute oral toxicity (Category 4, H302) necessitates proper ventilation and dust control during synthesis .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified for this chiral oxazolidine-2,5-dione?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and hexane/isopropanol mobile phase resolves enantiomers. Alternatively, X-ray crystallography using SHELX programs (e.g., SHELXL97) can confirm absolute configuration, as demonstrated in studies of related oxazolidine-dione derivatives .

Q. What mechanistic insights explain the reactivity of the oxazolidine-2,5-dione core in nucleophilic ring-opening reactions?

The electron-withdrawing carbonyl groups activate the ring for nucleophilic attack at the 5-position. Computational studies (DFT) suggest that steric and electronic effects of the 4-hydroxybenzyl substituent influence reaction kinetics. For example, bulky substituents may slow ring-opening rates, as observed in analogs like 4-(sec-butyl)oxazolidine-2,5-dione .

Q. How do structural modifications at the 4-position affect biological activity or polymerization behavior?

Substituents like methoxy or nitro groups (e.g., 4-(4-nitrobenzyl)oxazolidine-2,5-dione) alter electronic properties, impacting reactivity in peptide synthesis. Comparative studies using differential scanning calorimetry (DSC) reveal that bulky groups increase thermal stability but reduce polymerization rates .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How should researchers address this?

Literature values for oxazolidine-2,5-dione derivatives vary due to polymorphic forms or decomposition. For example, oxazolidine-2,5-dione itself decomposes near 120°C . Always characterize batches via DSC and cross-validate with hot-stage microscopy.

Methodological Recommendations

  • Structural Analysis : Use SHELX for crystallographic refinement and Mercury software for visualizing intermolecular interactions .
  • Stereochemical Control : Opt for chiral auxiliaries (e.g., (S)-4-benzyl-2-oxazolidinone) during synthesis to enforce configuration .
  • Safety Protocols : Follow NIOSH guidelines for respiratory protection and OSHA standards for laboratory handling .

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